Cas no 1247530-51-3 (4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine)
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-([(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL)PIPERIDINE
- 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
- Piperidine, 4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-
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- MDL: MFCD16076053
- Inchi: 1S/C10H17N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3
- InChI Key: RIKHMRAVPJMKCE-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1C)CC1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 171
- XLogP3: 1.2
- Topological Polar Surface Area: 55.2
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1078968-1g |
4-([(1-Methyl-1h-imidazol-2-yl)sulfanyl]methyl)piperidine |
1247530-51-3 | 98% | 1g |
$393.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551317-1g |
4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)piperidine |
1247530-51-3 | 98% | 1g |
¥5252.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551317-5g |
4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)piperidine |
1247530-51-3 | 98% | 5g |
¥19683.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551317-10g |
4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)piperidine |
1247530-51-3 | 98% | 10g |
¥27241.00 | 2024-08-09 | |
| Enamine | EN300-242436-1g |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine |
1247530-51-3 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-242436-5g |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine |
1247530-51-3 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-242436-10g |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine |
1247530-51-3 | 10g |
$3007.0 | 2023-09-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10394-1G |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine |
1247530-51-3 | 95% | 1g |
¥ 2,626.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10394-5G |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine |
1247530-51-3 | 95% | 5g |
¥ 7,873.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10394-10G |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine |
1247530-51-3 | 95% | 10g |
¥ 11,675.00 | 2023-04-06 |
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine Suppliers
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
Research Brief on 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine (CAS: 1247530-51-3)
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine (CAS: 1247530-51-3) is a novel chemical compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural motif combining a piperidine ring with a methylimidazole-thioether moiety, which suggests potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, synthetic routes, and potential therapeutic targets, making it a promising candidate for further investigation.
The synthesis of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has been optimized to achieve high yields and purity, as reported in recent literature. Key steps involve the alkylation of 1-methyl-1H-imidazole-2-thiol with a piperidine-derived electrophile, followed by purification via column chromatography. Advances in catalytic methods have also improved the efficiency of this synthesis, enabling scalable production for preclinical studies. Researchers have noted the compound's stability under physiological conditions, which is critical for its potential use in vivo.
Pharmacological evaluations of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine have revealed its interaction with several biological targets, including G protein-coupled receptors (GPCRs) and ion channels. Preliminary in vitro assays indicate moderate affinity for specific receptor subtypes, suggesting possible applications in neurological and cardiovascular disorders. Additionally, its ability to modulate enzyme activity, particularly in pathways involving oxidative stress, has sparked interest in its use as a therapeutic agent for inflammatory diseases.
Recent computational studies have provided insights into the molecular interactions of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine with its targets. Molecular docking simulations highlight the importance of the thioether linkage and the piperidine ring in binding affinity and selectivity. These findings are supported by structure-activity relationship (SAR) studies, which have identified key modifications to enhance potency and reduce off-target effects. Such data are invaluable for the design of next-generation derivatives with improved pharmacological profiles.
Despite its promise, challenges remain in the development of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine as a drug candidate. Issues such as metabolic stability, bioavailability, and potential toxicity require further investigation. Ongoing research aims to address these limitations through medicinal chemistry optimization and advanced formulation strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine (CAS: 1247530-51-3) represents a compelling area of research in chemical biology and drug discovery. Its unique structure, combined with promising pharmacological properties, positions it as a potential lead compound for therapeutic development. Future studies will focus on refining its biological activity, elucidating its mechanism of action, and advancing it through preclinical and clinical stages. This compound exemplifies the innovative approaches driving progress in the field of medicinal chemistry.
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